molecular formula C5H13BrClNO B6607079 3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride CAS No. 2839143-53-0

3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride

Cat. No.: B6607079
CAS No.: 2839143-53-0
M. Wt: 218.52 g/mol
InChI Key: UHFGFRHIIUPERR-UHFFFAOYSA-N
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Description

3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique physical and chemical properties. It is characterized by its molecular formula C5H13BrClNO and a molecular weight of 218.52 g/mol.

Preparation Methods

The synthesis of 3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride involves several steps. One common method includes the reaction of 3-bromo-2-methoxypropane with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through crystallization to obtain the hydrochloride salt.

Chemical Reactions Analysis

3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: In the presence of water and an acid or base, it can undergo hydrolysis to yield corresponding alcohols and amines.

Scientific Research Applications

3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

3-bromo-2-methoxy-2-methylpropan-1-amine hydrochloride can be compared with similar compounds such as:

    2-Bromo-1-methoxy-3-nitrobenzene: Another brominated compound with different functional groups and applications.

    (S)-(+)-3-Bromo-2-methyl-1-propanol: A related compound used in the synthesis of various organic molecules.

    ®-(-)-3-Bromo-2-methyl-1-propanol: Similar to the (S)-enantiomer but with different stereochemistry and applications.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research.

Properties

IUPAC Name

3-bromo-2-methoxy-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrNO.ClH/c1-5(3-6,4-7)8-2;/h3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFGFRHIIUPERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CBr)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BrClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.52 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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